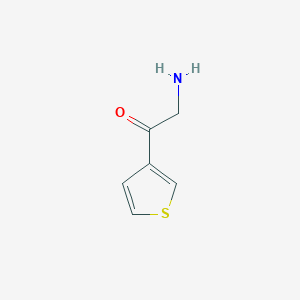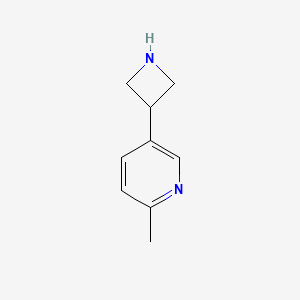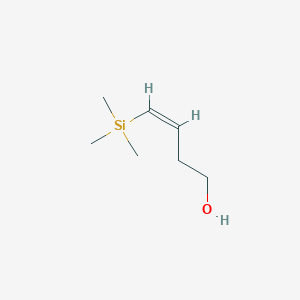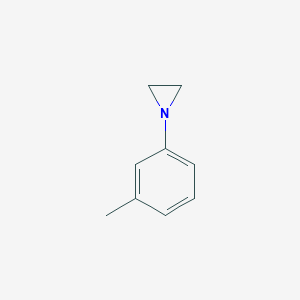
2-Amino-1-(thiophen-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(thiophen-3-yl)ethan-1-one is a heterocyclic compound that features a thiophene ring substituted with an amino group and a ketone group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable building block in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(thiophen-3-yl)ethan-1-one typically involves the reaction of thiophene derivatives with appropriate reagents. One common method is the reaction of thiophene-3-carboxaldehyde with ammonia and a reducing agent to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Polar solvents like ethanol or methanol
Catalyst: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-1-(thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro-2-Amino-1-(thiophen-3-yl)ethan-1-one
Reduction: 2-Amino-1-(thiophen-3-yl)ethanol
Substitution: Various substituted thiophene derivatives
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(thiophen-3-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 2-Amino-1-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-1-(thiophen-2-yl)ethan-1-one
- 2-Amino-1-(thiophen-4-yl)ethan-1-one
- 2-Amino-1-(furan-3-yl)ethan-1-one
Comparison: 2-Amino-1-(thiophen-3-yl)ethan-1-one is unique due to the position of the amino and ketone groups on the thiophene ring. This positioning influences its electronic properties and reactivity. Compared to its analogs, it may exhibit different binding affinities and biological activities, making it a distinct and valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H7NOS |
|---|---|
Molekulargewicht |
141.19 g/mol |
IUPAC-Name |
2-amino-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C6H7NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3,7H2 |
InChI-Schlüssel |
JCFRRSDXJBYROK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Imidazo[1,5-a]pyridin-7-amine](/img/structure/B11923768.png)






![8-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923803.png)

![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11923814.png)

